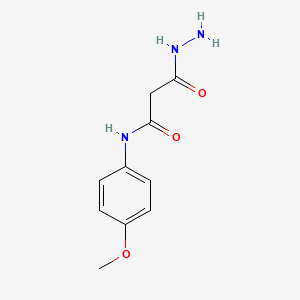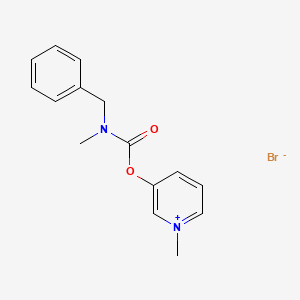
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) typically involves the reaction of 3-hydroxy-1-methylpyridinium bromide with N-benzyl-N-methylcarbamate under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
Applications De Recherche Scientifique
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cholinesterases, by binding to the active site and preventing the breakdown of neurotransmitters. This inhibition leads to an increase in neurotransmitter levels, which can have various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridostigmine bromide: A cholinesterase inhibitor with similar structural features.
Neostigmine bromide: Another cholinesterase inhibitor used in medical applications.
Physostigmine: A natural alkaloid with cholinesterase inhibitory properties.
Uniqueness
3-Hydroxy-1-methylpyridinium bromide N-benzyl-N-methylcarbamate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propriétés
Numéro CAS |
67465-52-5 |
|---|---|
Formule moléculaire |
C15H17BrN2O2 |
Poids moléculaire |
337.21 g/mol |
Nom IUPAC |
(1-methylpyridin-1-ium-3-yl) N-benzyl-N-methylcarbamate;bromide |
InChI |
InChI=1S/C15H17N2O2.BrH/c1-16-10-6-9-14(12-16)19-15(18)17(2)11-13-7-4-3-5-8-13;/h3-10,12H,11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NJSQPRDVUCXFKH-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC(=C1)OC(=O)N(C)CC2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


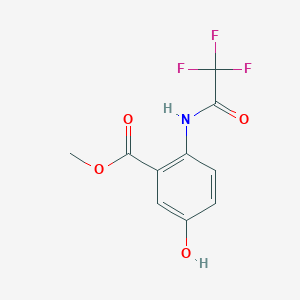
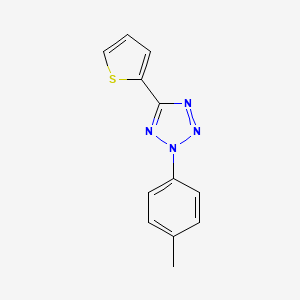
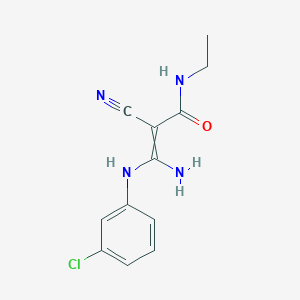
![Diphenylbis[(propan-2-yl)oxy]stannane](/img/structure/B14456242.png)
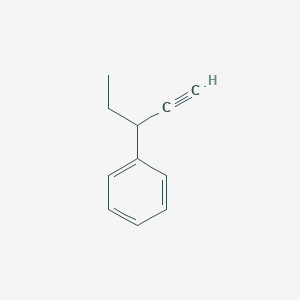
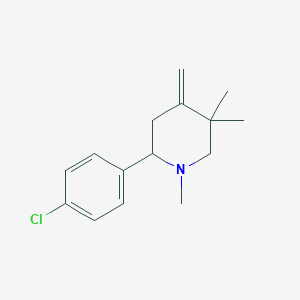
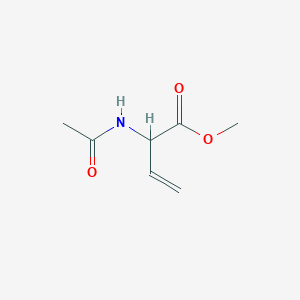
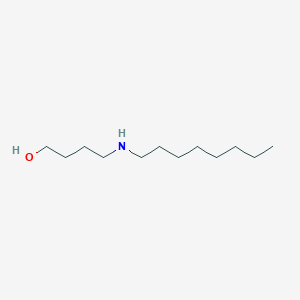
![5,9-Methanofuro[3,2-D]azocine](/img/structure/B14456275.png)

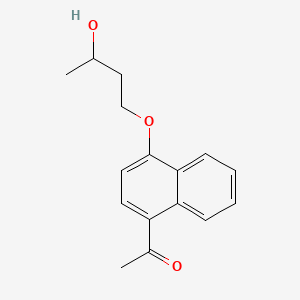
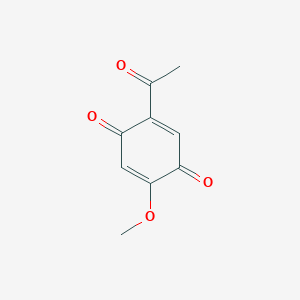
![[1-(Furan-2-yl)propylidene]propanedinitrile](/img/structure/B14456307.png)
